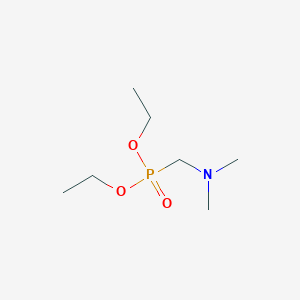1-diethoxyphosphoryl-N,N-dimethyl-methanamine
CAS No.: 3958-40-5
Cat. No.: VC7972695
Molecular Formula: C7H18NO3P
Molecular Weight: 195.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3958-40-5 |
|---|---|
| Molecular Formula | C7H18NO3P |
| Molecular Weight | 195.2 g/mol |
| IUPAC Name | 1-diethoxyphosphoryl-N,N-dimethylmethanamine |
| Standard InChI | InChI=1S/C7H18NO3P/c1-5-10-12(9,11-6-2)7-8(3)4/h5-7H2,1-4H3 |
| Standard InChI Key | VHKHQYDKHMKDOB-UHFFFAOYSA-N |
| SMILES | CCOP(=O)(CN(C)C)OCC |
| Canonical SMILES | CCOP(=O)(CN(C)C)OCC |
Introduction
Chemical Identity
Molecular Structure and Nomenclature
The compound’s IUPAC name is 1-diethoxyphosphoryl-N,N-dimethylmethanamine, reflecting its phosphoryl and dimethylamino functional groups . Its structure consists of a central methylene group bonded to a dimethylamino group (−N(CH₃)₂) and a diethoxyphosphoryl group (−PO(OCH₂CH₃)₂). The SMILES notation CCOP(=O)(CN(C)C)OCC and InChIKey VHKHQYDKHMKDOB-UHFFFAOYSA-N provide precise representations of its connectivity .
Table 1: Key Identifiers of 1-Diethoxyphosphoryl-N,N-dimethyl-methanamine
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra provide critical insights into the compound’s structure. The ¹³C NMR spectrum (Varian XL-300) reveals signals corresponding to the ethoxy carbons (δ ~60–70 ppm) and the methyl groups (δ ~30–40 ppm) . The ³¹P NMR spectrum (Jeol FX-90) exhibits a singlet near δ 25 ppm, characteristic of phosphoryl groups .
Physical and Chemical Properties
Computed Physicochemical Properties
PubChem’s computational data highlight the compound’s moderate lipophilicity (XLogP3-AA = 0.3) and polar surface area (38.8 Ų), suggesting balanced solubility in both aqueous and organic solvents . The absence of hydrogen bond donors and four acceptors further influences its intermolecular interactions .
Table 2: Computed Physicochemical Properties
| Property | Value |
|---|---|
| XLogP3-AA | 0.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area | 38.8 Ų |
| Heavy Atom Count | 12 |
Stability and Reactivity
The compound’s stability under standard laboratory conditions (room temperature, inert atmosphere) is inferred from its commercial storage practices . Its phosphoryl group may participate in nucleophilic substitution reactions, while the dimethylamino group could act as a weak base or ligand in coordination chemistry.
Synthesis and Production
Despite the lack of detailed published protocols, the compound’s commercial availability (e.g., >95% purity from Parkway Scientific) implies scalable synthesis routes . A plausible method involves the reaction of dimethylaminomethyl chloride with diethyl phosphite under basic conditions, though mechanistic studies are needed to confirm this pathway.
Applications and Uses
Organic Synthesis
The compound serves as a versatile intermediate in phosphonate chemistry, facilitating the synthesis of phosphorylated amines or ligands for metal catalysis. Its ethoxy groups can be hydrolyzed to generate phosphonic acids, expanding its utility in materials science .
Biological Research
While no direct biological studies exist, structural analogs with phosphoryl groups have shown activity as enzyme inhibitors or antimicrobial agents. Further research could explore its potential in medicinal chemistry .
| Packaging | Price | Availability |
|---|---|---|
| 1 g | $395 | In Stock |
| 3 g | $950 | In Stock |
Recent Research and Future Directions
Current literature lacks targeted studies on this compound, emphasizing the need for:
-
Mechanistic Studies: Elucidating its reactivity in phosphorylation reactions.
-
Biological Screening: Assessing toxicity, pharmacokinetics, and therapeutic potential.
-
Material Science Applications: Exploring its role in polymer or coordination network synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume